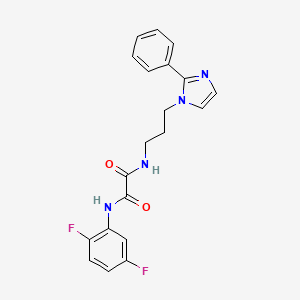
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, commonly known as DPA-714, is a selective and high-affinity ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein expressed in various tissues, including the brain, heart, and immune cells. DPA-714 has gained significant attention in recent years due to its potential as a diagnostic and therapeutic tool for various diseases.
Mechanism of Action
DPA-714 binds to the N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, a protein located on the outer membrane of mitochondria. N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is involved in various cellular processes, including cholesterol transport, steroid synthesis, and apoptosis. DPA-714 binding to N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide leads to the modulation of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects. In the brain, DPA-714 has been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of neurodegenerative diseases. In the immune system, DPA-714 has been shown to modulate the activation of immune cells, leading to the suppression of inflammation. In tumor cells, DPA-714 has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, which allows for specific targeting of N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing cells. Additionally, DPA-714 has low toxicity and is well-tolerated in vivo. However, a limitation of DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.
Future Directions
There are several future directions for the use of DPA-714 in research. One direction is the development of more potent and selective N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide ligands for use in imaging and therapy. Additionally, DPA-714 may have potential in the treatment of autoimmune diseases and cancer. Further studies are needed to elucidate the full potential of DPA-714 in these areas of research.
Synthesis Methods
DPA-714 can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzoyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine to form 2,5-difluorobenzoyl-3-(2-phenyl-1H-imidazol-1-yl)propylamine. The resulting compound is then reacted with oxalyl chloride in the presence of dimethylformamide to yield DPA-714.
Scientific Research Applications
DPA-714 has been extensively studied for its potential in various fields of research. In the field of neurology, DPA-714 has been used as a PET imaging agent to visualize neuroinflammation in vivo. It has also been investigated for its potential in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of oncology, DPA-714 has been studied for its ability to target N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing tumor cells and induce apoptosis. Additionally, DPA-714 has been used in the study of immune cell activation and inflammation.
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-15-7-8-16(22)17(13-15)25-20(28)19(27)24-9-4-11-26-12-10-23-18(26)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOQCQEJQNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

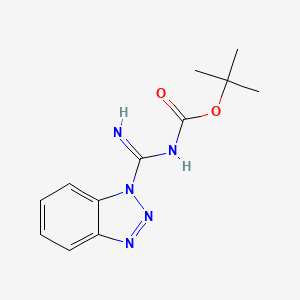
![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
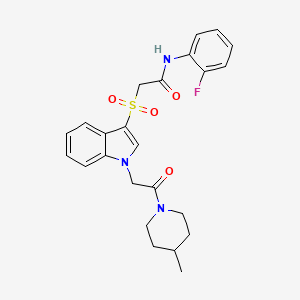
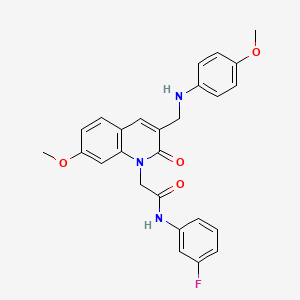

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)
![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)

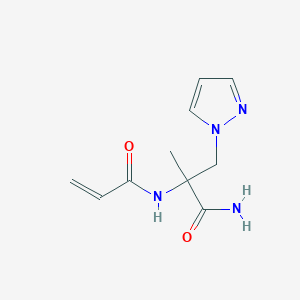
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)
![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)